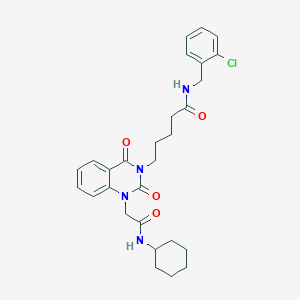

N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Description

Properties

Molecular Formula |

C28H33ClN4O4 |

|---|---|

Molecular Weight |

525.0 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |

InChI |

InChI=1S/C28H33ClN4O4/c29-23-14-6-4-10-20(23)18-30-25(34)16-8-9-17-32-27(36)22-13-5-7-15-24(22)33(28(32)37)19-26(35)31-21-11-2-1-3-12-21/h4-7,10,13-15,21H,1-3,8-9,11-12,16-19H2,(H,30,34)(H,31,35) |

InChI Key |

JHPCVMQVSQLUIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolin-4(3H)-one core serves as the foundational structure for this compound. A widely adopted approach involves cyclization reactions starting from anthranilic acid derivatives. For example, 3b,c (2-(un/substituted phenoxymethyl)quinazolin-3(4H)-yl derivatives) are synthesized via refluxing anthranilic acid with substituted benzaldehydes in acetic acid, followed by oxidative cyclization .

In one protocol, equimolar amounts of guanidine hydrochloride and 2-(phenoxymethyl)quinazolin-3(4H)-one precursors are refluxed in n-butanol with triethylamine for 12 hours to yield carboxamidine intermediates . This method achieves moderate yields (60–75%) and is critical for introducing nitrogen-rich functionalities essential for subsequent modifications.

Introduction of the 2-(Cyclohexylamino)-2-oxoethyl Side Chain

The 2-(cyclohexylamino)-2-oxoethyl group is introduced via nucleophilic substitution or amidation. A representative method involves reacting the quinazolinone core with chloroacetyl chloride in dry DMF under stirring at 25–30°C for 24 hours . The resulting 2-chloroacetamide intermediate is then treated with cyclohexylamine in the presence of triethylamine to form the desired amide bond.

Reaction Conditions Table

This two-step sequence ensures regioselective functionalization at the quinazolinone’s N1 position, as confirmed by ¹H-NMR and IR spectroscopy .

Attachment of the Pentanamide-2-Chlorobenzyl Moiety

The pentanamide linker and 2-chlorobenzyl group are introduced via peptide-like coupling reactions. A solution-phase method employs HCTU (1H-pyrazole-1-carboxamide hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF to activate the carboxyl group of pentanoic acid for coupling with the free amine of 2-chlorobenzylamine .

Key Data

This step is often the rate-limiting factor due to steric hindrance from the bulky quinazolinone core, necessitating extended reaction times and excess reagents .

Final Assembly and Cyclization

The complete assembly of the target compound requires conjugating the functionalized quinazolinone with the pentanamide-2-chlorobenzyl moiety. A cyclization step using PyAOP (7-azabenzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) in N-methylmorpholine (NMM) facilitates intramolecular amide bond formation .

Optimized Cyclization Protocol

Analytical Validation and Quality Control

Structural confirmation relies on multimodal spectroscopy:

-

¹H-NMR : Resonances at δ 7.95–7.14 (quinazolinone aromatic protons) and δ 4.60 (cyclohexyl NH) .

-

IR Spectroscopy : Bands at 1685 cm⁻¹ (C=O stretch) and 3295 cm⁻¹ (N-H bend) .

Purity is further validated via elemental analysis, with deviations ≤0.4% for C, H, and N .

Challenges and Optimization Strategies

Key challenges include low yields during cyclization (25–35%) and solubility issues in polar solvents . Strategies for improvement include:

Chemical Reactions Analysis

N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide exhibit significant antimicrobial properties. For instance, studies on chloro-containing heterocyclic compounds have shown that the presence of chlorine enhances antibacterial activity against various pathogens, including E. coli and Pseudomonas aeruginosa .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, particularly in the context of IL-1R-mediated diseases. Patents have been filed detailing methods for treating such conditions using compounds with similar structural motifs . The ability to modulate inflammatory responses could make this compound valuable in treating autoimmune diseases.

Cancer Research

Inhibition of Tumor Growth

Compounds related to this compound have been studied for their potential to inhibit tumor growth. The quinazoline scaffold is known for its anticancer activity, and derivatives are being explored for their ability to target specific cancer cell lines .

Mechanism of Action

Preliminary studies suggest that the compound may interfere with key signaling pathways involved in cancer cell proliferation and survival. Further research is required to elucidate the precise mechanisms and efficacy against various cancer types.

Computational Studies

Structure-Activity Relationship (SAR) Analysis

Computational studies have been employed to analyze the structure-activity relationship of compounds similar to this compound. These analyses help in understanding how modifications to the chemical structure can influence biological activity, guiding future synthetic efforts .

Molecular Docking Studies

Molecular docking studies are being conducted to predict how this compound interacts with various biological targets. Such studies can provide insights into binding affinities and help identify potential therapeutic targets .

Synthesis and Derivatives

Synthetic Approaches

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have made it easier to produce this compound and its derivatives efficiently .

Derivatives with Enhanced Activity

Research is ongoing into synthesizing derivatives of this compound that may exhibit improved pharmacological profiles. By modifying functional groups or altering the core structure, researchers aim to enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, or it may activate signaling pathways that promote cell death in cancer cells. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Structural Analogues in HDAC Inhibition

Quinazolinone and quinoline derivatives are prominent in HDAC inhibitor research. For example, N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-5-(4-formylphenoxy)pentanamide (29) () shares a pentanamide linker but differs in core structure (quinoline vs. quinazolinone) and substituents (formylphenoxy vs. chlorobenzyl/cyclohexylamino). The quinazolinone core in the target compound may enhance π-π stacking with HDAC catalytic pockets, while the 2-chlorobenzyl group could improve hydrophobic interactions, as seen in other halogenated HDAC inhibitors .

Table 1: Key Structural Differences and Hypothesized Effects

Impact of Substituents on Pharmacokinetic Properties

- However, this may reduce aqueous solubility, a common trade-off in aryl-substituted HDAC inhibitors.

- Cyclohexylamino-Acetyl Moiety: Bulky substituents like cyclohexylamino are associated with reduced off-target effects and improved metabolic stability. For instance, cyclohexyl groups in HDAC inhibitors (e.g., romidepsin derivatives) enhance proteasomal resistance compared to linear alkyl chains .

- Pentanamide Linker: The flexible pentanamide chain may facilitate binding to HDAC surface residues, as observed in compound 29, which showed nanomolar HDAC6/8 inhibition via similar linkers .

Selectivity and Potency Trends

HDAC8 favors bulkier substituents near the zinc-binding domain, aligning with the cyclohexylamino group. In contrast, compound 29’s formylphenoxy group likely engages HDAC6-specific surface residues, explaining its dual inhibition profile .

Table 2: Hypothesized Selectivity Based on Substituents

| Compound | Predicted HDAC Isoform Preference | Rationale |

|---|---|---|

| Target Compound | HDAC8 | Bulky cyclohexylamino group, chlorobenzyl |

| Compound 29 | HDAC6/8 | Flexible phenoxy linker, smaller dimethyl |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxoquinazolin-3(4H)-yl)pentanamide, and how are intermediates characterized?

- Methodology :

- Step 1 : Condensation of 2-chlorobenzylamine with activated pentanoyl chloride derivatives under anhydrous conditions in dioxane or THF, using triethylamine as a base (similar to methods in ).

- Step 2 : Functionalization of the quinazolinone core via nucleophilic substitution with 2-(cyclohexylamino)-2-oxoethyl groups, monitored by TLC for completion (~48–72 hours at 60–80°C).

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol-DMF mixtures.

- Characterization :

- NMR : Key peaks include δ 10.2 ppm (quinazolinone NH), δ 7.3–8.1 ppm (aromatic protons), and δ 1.2–2.8 ppm (cyclohexyl and pentanamide aliphatic protons).

- HPLC : Purity ≥95% (C18 column, acetonitrile/water mobile phase).

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Methodology :

- Kinase inhibition : Use ADP-Glo™ assays targeting EGFR or VEGFR2, given the quinazolinone scaffold’s affinity for kinase ATP-binding pockets .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .

- Solubility : Pre-screen in DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives in cell-based assays.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for quinazolinone derivatives?

- Analysis Framework :

- Batch variability : Compare synthesis protocols (e.g., purity of intermediates, recrystallization solvents).

- Assay conditions : Control for DMSO concentration (e.g., >0.1% may inhibit cell growth) and incubation time.

- Structural analogs : Cross-reference with compounds like N-(thiophen-2-ylmethyl)pentanamide derivatives (), where chloro vs. methyl substitutions alter logP and membrane permeability.

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties while retaining activity?

- Methodology :

- LogP modulation : Introduce polar groups (e.g., hydroxyl or piperazinyl) to the cyclohexylamine moiety, guided by QSAR models .

- Metabolic stability : Conduct microsomal assays (human liver microsomes, NADPH cofactor) to identify metabolic soft spots (e.g., oxidation of the 2-chlorobenzyl group) .

- Prodrug design : Mask the quinazolinone NH with acetyl or PEGylated groups to enhance oral bioavailability.

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR T790M vs. wild-type) .

- MD simulations : Analyze binding stability (>50 ns trajectories) to identify critical hydrogen bonds (e.g., quinazolinone C=O with kinase hinge region) .

- Free-energy perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., cyclohexyl vs. adamantyl groups) .

Experimental Design & Data Analysis

Q. What statistical approaches are effective for optimizing reaction yields in multi-step syntheses?

- Methodology :

- Design of Experiments (DoE) : Apply Box-Behnken designs to vary temperature, solvent ratio, and catalyst loading (Example: 72% yield improvement in via flow-chemistry optimization).

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., excess reagent vs. byproduct formation).

Q. How should researchers validate target engagement in cellular models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.